molecular formula C22H15NO2 B1392192 4-(3-Phenoxybenzoyl)isoquinoline CAS No. 1187171-72-7

4-(3-Phenoxybenzoyl)isoquinoline

Cat. No. B1392192
M. Wt: 325.4 g/mol
InChI Key: CITPUHZGDNAPNG-UHFFFAOYSA-N
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Description

4-(3-Phenoxybenzoyl)isoquinoline is a chemical compound with the molecular formula C22H15NO2 and a molecular weight of 325.36 . It is also known by other synonyms such as Isoquinolin-4-yl(3-phenoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of isoquinolines, a key component of 4-(3-Phenoxybenzoyl)isoquinoline, has been studied using Density Functional Theory . The complete assignments have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .


Physical And Chemical Properties Analysis

Isoquinoline, a core structure in 4-(3-Phenoxybenzoyl)isoquinoline, is a colorless liquid at room temperature with a somewhat unpleasant odor. It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .

Scientific Research Applications

Novel Synthesis Methods

A research study by Chang et al. (2010) in Organic Letters presents a novel synthesis method for diarylhexahydrobenzo[f]isoquinoline, a related compound to 4-(3-Phenoxybenzoyl)isoquinoline. This method involves a rearrangement reaction catalyzed by boron trifluoride etherate, demonstrating an advancement in the synthesis of isoquinoline derivatives Chang et al., 2010.

Crystal Structure Analysis

Gotoh and Ishida (2015) in Acta Crystallographica Section E: Crystallographic Communications explored the crystal structures of isoquinoline with chloro-nitrobenzoic acid, providing insights into the molecular interactions and bonding patterns in isoquinoline compounds Gotoh & Ishida, 2015.

Pharmaceutical Research

A study published in Current Topics in Medicinal Chemistry by López et al. (2013) investigated the antidepressant effects of 5-methoxy-7H-dibenzo[de,h]quinolin-7-one, an isoquinoline alkaloid derivative, highlighting its potential for treating depressive disorders López et al., 2013.

Magnetic and Luminescence Properties

Wu et al. (2019) in Dalton Transactions examined dinuclear lanthanide complexes constructed from an 8-hydroxyquinoline Schiff base, including isoquinoline derivatives, revealing their magnetic properties and near-infrared luminescence. This study contributes to the understanding of the physicochemical properties of isoquinoline-based compounds Wu et al., 2019.

Synthesis of Isoquinoline Alkaloids

Research by Campaigne and Ashby (1969) in the Journal of Heterocyclic Chemistry focused on the synthesis of thiaolivacine and related compounds, including isoquinoline derivatives, demonstrating the versatility and adaptability of isoquinoline chemistry in creating various alkaloids Campaigne & Ashby, 1969.

Future Directions

Recent research has focused on the synthesis of isoquinoline derivatives for potential use in pharmaceuticals, particularly as inhibitors of various proteins . This suggests that 4-(3-Phenoxybenzoyl)isoquinoline and its derivatives could also be explored for similar applications in the future.

properties

IUPAC Name

isoquinolin-4-yl-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-7-4-5-12-20(17)21)16-8-6-11-19(13-16)25-18-9-2-1-3-10-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITPUHZGDNAPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenoxybenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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